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molecular formula C5H7NO2 B1582188 2,5-Piperidinedione CAS No. 52065-78-8

2,5-Piperidinedione

Cat. No. B1582188
M. Wt: 113.11 g/mol
InChI Key: ICZVBOAABXHPSZ-UHFFFAOYSA-N
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Patent
US05945564

Procedure details

About 5 mg of p-toluenesulfonic acid was added to a solution of methyl orthoformate (5 ml), and the resulting mixture was then added to a solution of 2,5-piperidinedione (1.8 g, 16 mmol) in methanol (20 ml). The mixture was heated under reflux for 12 hours. After cooling, triethylamine (1 ml) was added to the mixture, and then the mixture was concentrated by using a rotary evaporator. The residue was purified by silica gel column chromatography (CHCl3 :MeOH=15:1), and then recrystallized from ethyl acetate/ether to obtain 5,5-dimethoxy-2-piperidone as the desired compound (1.85 g, 81%). m.p. 89-90° C.; 1H-NMR (CDCl3, 300 MHz) δ: 2.01 (t, 2H, J=7.0 Hz, NCOCH2 --), 2.43 (t, 2H, J=7.0 Hz, NCOCH2CH2 --), 3.25 (s, 6H, OMe), 3.36 (d, 2H, J=2.5 Hz, NCH2C(OMe)2), 5.89 (bs, 1H, NH). P-SIMS (Glycerin matrix) 182 (M+ +1.8%), 160 (100%), 128 (34%), 101 (5%).
Quantity
5 mg
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:12]([O-:16])([O-])[O:13][CH3:14].[NH:17]1[CH2:22]C(=O)[CH2:20][CH2:19][C:18]1=[O:24].C(N(CC)CC)C>CO>[CH3:1][O:16][C:12]1([O:13][CH3:14])[CH2:22][NH:17][C:18](=[O:24])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
methyl orthoformate
Quantity
5 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
N1C(CCC(C1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (CHCl3 :MeOH=15:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/ether

Outcomes

Product
Name
Type
product
Smiles
COC1(CCC(NC1)=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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